molecular formula C11H16BNO2 B7805419 (4-(Piperidin-1-yl)phenyl)boronic acid

(4-(Piperidin-1-yl)phenyl)boronic acid

Cat. No. B7805419
M. Wt: 205.06 g/mol
InChI Key: RVJPMWIIBKMWCR-UHFFFAOYSA-N
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Description

“(4-(Piperidin-1-yl)phenyl)boronic acid” is a boronic acid compound with a piperidine ring attached to the phenyl group . It is used in various chemical reactions due to its unique properties .


Synthesis Analysis

The synthesis of “(4-(Piperidin-1-yl)phenyl)boronic acid” involves several steps. One common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular structure of “(4-(Piperidin-1-yl)phenyl)boronic acid” consists of a phenyl group attached to a boronic acid group, with a piperidine ring attached to the phenyl group .


Chemical Reactions Analysis

Boronic acids, including “(4-(Piperidin-1-yl)phenyl)boronic acid”, are mild Lewis acids and are generally stable and easy to handle, making them important to organic synthesis . They are used in various chemical reactions, including catalytic protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

“(4-(Piperidin-1-yl)phenyl)boronic acid” is a solid compound . It has a molecular weight of 205.06 . More detailed physical and chemical properties may be found in specific databases .

Safety and Hazards

“(4-(Piperidin-1-yl)phenyl)boronic acid” should be handled with care. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . More detailed safety information can be found in the material safety data sheet .

Future Directions

The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development involving “(4-(Piperidin-1-yl)phenyl)boronic acid”.

properties

IUPAC Name

(4-piperidin-1-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c14-12(15)10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7,14-15H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJPMWIIBKMWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCCCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Piperidin-1-yl)phenyl)boronic acid

CAS RN

229009-42-1
Record name B-[4-(1-Piperidinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229009-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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